molecular formula C10H20O2 B1595883 2-Methylnonanoic acid CAS No. 24323-21-5

2-Methylnonanoic acid

Cat. No. B1595883
Key on ui cas rn: 24323-21-5
M. Wt: 172.26 g/mol
InChI Key: KUSYIGBGHPOWEL-UHFFFAOYSA-N
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Patent
US04962230

Procedure details

In a 200 ml autoclave, the inside atmosphere of which had previously been replaced with argon, were placed 3.0 g (17.6 mmoles) of 2-methylenenonanoic acid and 50 ml of ethanol. Then, 6.9 mg (0.007 mmole) of [Ru((-)-T-BINAP)](ClO4)2 prepared according to the same manner as in Referential Example 6 except using (-)-T-BINAP in place of (+)-T-BINAP was added to the mixture to perform hydrogenation for 15 hours at a hydrogen pressure of 30 kg/cm2 and at a reaction temperature of 20° C. Thereafter, the solvent was distilled off to provide 3.0 g of 2-methylnonanoic acid. The theoretical yield (hereafter simply referred to as "yield") was 100%.
Name
2-methylenenonanoic acid
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
[Ru((-)-T-BINAP)](ClO4)2
Quantity
6.9 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(-)-T-BINAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[C:3]([OH:5])=[O:4].[H][H]>C(O)C>[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
2-methylenenonanoic acid
Quantity
3 g
Type
reactant
Smiles
C=C(C(=O)O)CCCCCCC
Step Two
Name
[Ru((-)-T-BINAP)](ClO4)2
Quantity
6.9 mg
Type
reactant
Smiles
Step Three
Name
(-)-T-BINAP
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
at a reaction temperature of 20° C
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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